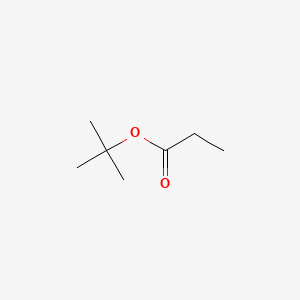

tert-Butyl propionate

Cat. No. B1293826

Key on ui cas rn:

20487-40-5

M. Wt: 130.18 g/mol

InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05422379

Procedure details

972-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)4 :tert-butyl propanoate (28) was prepared (45%), as a spongy white solid, from 324-acid 27 (5.40 g, 146 μmol), amine 2 (20.00 g, 48.1 mmol), DCC (9.91 g, 48.1 mmol), 1-HBT (6.50 g, 48.1 mmol), and DMF (250 mL) via Procedure A: 10.87 g; mp 138°-142 ° C.; 1H NMR δ1.39 (s, CH3, 8748H), 1.93-2.17 (m, CH2, 5808H); 13C NMR δ28.0 (CH3), 29.5 (CH2CH2, 57.4 (4°CNH), 80.4 (CMe3), 170.4 (CO2), 172.6 (CONH); IR 3310 (NH), 1730 (ester C=O), 1645 (amide C=O), 1155 ester C--O) cm-1. Anal. Calcd for C8745H15064N484O 2432 :C, 63.31; H, 9.15; N, 4.09. Found: C, 63.47; H, 9.31; N, 4.04.

[Compound]

Name

methane[4]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amine

Quantity

20 g

Type

reactant

Reaction Step Three

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C1CCC(N=C=N[CH:15]2[CH2:20][CH2:19]CCC2)CC1.[C:21](=O)=O.C(O)[C@H](O)[C@H]1OC(=O)C(O)=C1O>CN(C=O)C>[C:1]([O:5][C:20]([CH3:19])([CH3:15])[CH3:21])(=[O:4])[CH2:2][CH3:3]

|

Inputs

Step One

[Compound]

|

Name

|

methane[4]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Three

[Compound]

|

Name

|

amine

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

9.91 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

|

Step Seven

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |